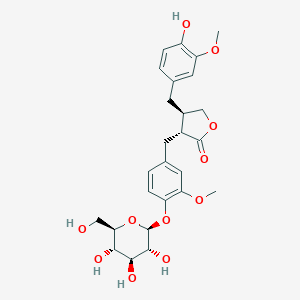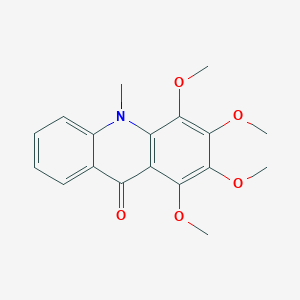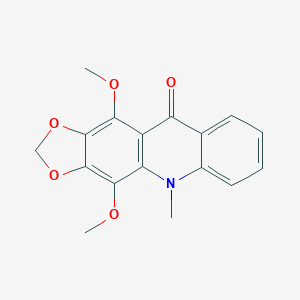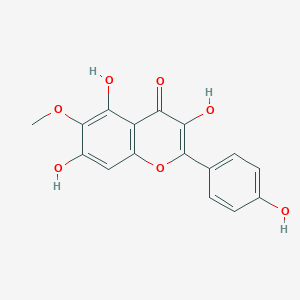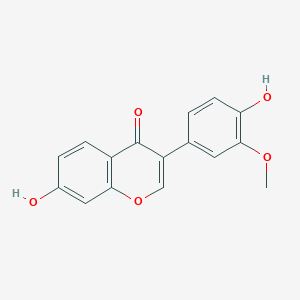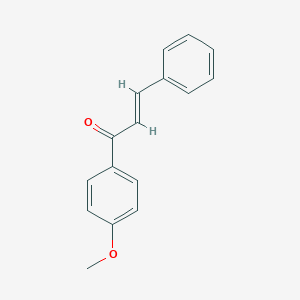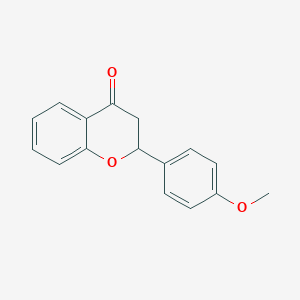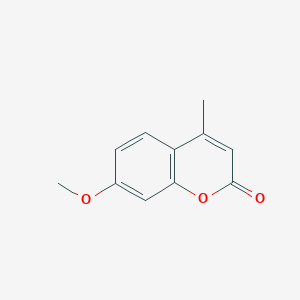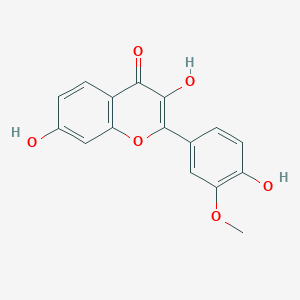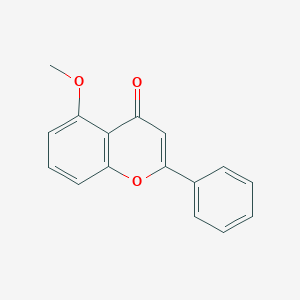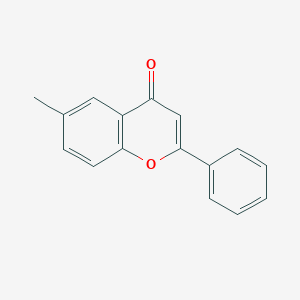
6-Methylflavone
描述
6-甲基黄酮是一种黄酮类化合物,化学式为C16H12O2。它是黄酮的衍生物,其特征是在黄酮结构的第六位上存在一个甲基。这种化合物以其多种生物活性而闻名,包括其作为γ-氨基丁酸(GABA)受体激活剂的作用 .
作用机制
6-甲基黄酮主要通过与GABA受体的相互作用发挥其作用。它充当这些受体的正变构调节剂,增强GABA的抑制作用。 这种调节会导致各种生理效应,包括抗焦虑和镇静特性 。 该化合物与GABA受体复合物上的特定位点结合,促进氯离子通道的开放,导致神经元超极化 .
类似化合物:
黄酮: 6-甲基黄酮的母体化合物,在第六位上没有甲基。
6-羟基黄酮: 一种具有不同生物活性的羟基化衍生物。
6-溴黄酮: 一种溴化衍生物,以其独特的药理特性而闻名.
独特性: 6-甲基黄酮因其与GABA受体的特定相互作用而独一无二,这将其与其他黄酮类衍生物区分开来。 它作为GABA受体的正变构调节剂的能力使其在神经药理学研究中特别有价值 .
生化分析
Biochemical Properties
6-Methylflavone plays a significant role in biochemical reactions, particularly as a modulator of various receptors and enzymes. It is known to interact with gamma-aminobutyric acid (GABA) receptors, specifically the α1β2γ2L and α1β2 subtypes of GABAA receptors . This interaction enhances the normal response to GABA, a major inhibitory neurotransmitter in the central nervous system, thereby exhibiting anxiolytic and anticonvulsant effects. Additionally, this compound has been identified as a positive allosteric modulator of these receptors, which means it binds to a site distinct from the active site and enhances the receptor’s response to GABA .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of GABAA receptors, leading to altered neuronal excitability and neurotransmission . This modulation can impact cell signaling pathways involved in anxiety, mood regulation, and seizure activity. Furthermore, this compound has been observed to affect gene expression related to these pathways, potentially altering the expression of genes involved in neurotransmitter synthesis, receptor density, and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GABAA receptors. As a positive allosteric modulator, this compound binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor’s response to GABA . This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. Additionally, this compound may influence the activity of other enzymes and proteins involved in neurotransmitter metabolism and synaptic function, further contributing to its overall effects on neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in immediate modulation of GABAA receptor activity and subsequent changes in neuronal excitability . Long-term exposure, however, may lead to adaptive changes in receptor expression and function, potentially altering the compound’s efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound exhibits anxiolytic and anticonvulsant effects without significant adverse effects . At higher doses, this compound may cause sedation, motor impairment, and other toxic effects . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors involved in flavonoid metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into various metabolites . These metabolites may retain some of the biological activity of the parent compound or exhibit distinct pharmacological properties. Additionally, this compound may influence metabolic flux and metabolite levels in pathways related to neurotransmitter synthesis and degradation .
准备方法
合成路线和反应条件: 6-甲基黄酮可以通过黄酮化合物的甲基化合成。 一种常见的方法是使黄酮与甲基化试剂(如碘甲烷或碘乙烷)在碱(如碳酸钾)存在下反应 。反应通常在回流条件下进行,以确保完全甲基化。
工业生产方法: 6-甲基黄酮的工业生产可能涉及类似的合成路线,但规模更大。该工艺包括使用高纯度试剂和受控反应条件,以实现最终产物的高产率和纯度。 然后,该化合物通过结晶或色谱技术进行纯化 .
化学反应分析
反应类型: 6-甲基黄酮会经历各种化学反应,包括:
氧化: 它可以被氧化形成相应的醌类。
还原: 还原反应可以将其转化为二氢衍生物。
常用试剂和条件:
氧化: 常用的试剂有高锰酸钾或三氧化铬。
还原: 硼氢化钠或氢化铝锂是典型的还原剂。
取代: 卤化试剂(如溴)或氯化试剂可用于取代反应.
科学研究应用
6-甲基黄酮在科学研究中有着广泛的应用:
化学: 它被用作合成其他黄酮类衍生物的前体。
生物学: 它被研究用于其在调节GABA受体和其潜在的神经保护作用中的作用.
相似化合物的比较
Flavone: The parent compound of 6-Methylflavone, lacking the methyl group at the sixth position.
6-Hydroxyflavone: A hydroxylated derivative with different biological activities.
6-Bromoflavone: A brominated derivative known for its distinct pharmacological properties.
Uniqueness: this compound is unique due to its specific interaction with GABA receptors, which distinguishes it from other flavonoid derivatives. Its ability to act as a positive allosteric modulator of GABA receptors makes it particularly valuable in neuropharmacological research .
属性
IUPAC Name |
6-methyl-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJBXPAMJLUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351008 | |
| Record name | 6-Methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-75-8 | |
| Record name | 6-Methyl-2-phenyl-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


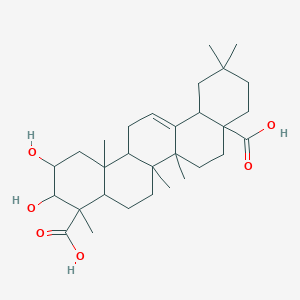
![(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B191800.png)
